molecular formula C13H8Cl2F2S B7989793 1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7989793
M. Wt: 305.2 g/mol
InChI Key: JOBLAGZOEHFRHI-UHFFFAOYSA-N
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Description

This compound features a central benzene ring substituted with chlorine (position 1), fluorine (position 2), and a sulfanylmethyl group at position 2. The sulfanylmethyl moiety is linked to a second benzene ring bearing 3-chloro-4-fluoro substituents. Its molecular formula is C₁₃H₈Cl₂F₂S, with a molecular weight of 313.18 g/mol (calculated).

Properties

IUPAC Name

1-chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-3-1-8(5-13(10)17)7-18-9-2-4-12(16)11(15)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBLAGZOEHFRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-2-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula C13H9Cl2FC_{13}H_9Cl_2F and molecular weight of approximately 273.12 g/mol. The compound features a chloro and fluoro substituent on the benzene ring, which may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, derivatives of this moiety have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production in various organisms, including Agaricus bisporus (mushroom) . The presence of chlorine and fluorine atoms has been linked to enhanced inhibitory activity, suggesting a structure-activity relationship that could be further explored for developing antimicrobial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. In one study, the compound demonstrated selective cytotoxicity towards breast cancer cells, indicating its potential as a chemotherapeutic agent . The mechanism of action appears to involve apoptosis induction and disruption of cellular signaling pathways.

Acute Toxicity

Toxicological evaluations reveal that this compound exhibits low acute toxicity based on LD50 values obtained from animal studies. The compound was found to have minimal adverse effects at lower doses, although higher concentrations led to observable liver and kidney damage in rodent models .

Sensitization Potential

The compound has been assessed for skin sensitization potential using local lymph node assays (LLNAs). Results indicated a weak sensitization potential with an EC3 value of approximately 31.8%, suggesting that while it may induce some immune response, it is not classified as a strong sensitizer .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with the chlorofluorophenyl group:

  • Tyrosinase Inhibition : A study highlighted the ability of compounds with the 3-chloro-4-fluorophenyl motif to inhibit tyrosinase effectively, leading to potential applications in treating hyperpigmentation disorders .
  • Anticancer Studies : Research involving derivatives demonstrated promising results in inhibiting tumor growth in xenograft models, emphasizing the need for further investigation into their therapeutic efficacy against various cancers .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities but differ in halogen placement or substituent groups:

Compound Name Substituents on Attached Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene 2-fluoro C₁₃H₉ClF₂S 270.72 Reduced steric hindrance; no chlorine on phenyl
1-Chloro-2-fluoro-4-{[(4-fluorophenyl)sulfanyl]methyl}benzene 4-fluoro C₁₃H₉ClF₂S 270.72 Electron-withdrawing F at para position
1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene 3-chloro-4-fluoro C₁₃H₈BrClF₂S 357.62 Bromine replaces chlorine at position 1; heavier
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene 3,4-difluoro C₁₃H₈ClF₃S 296.71 Additional fluorine reduces electron deficiency

Key Observations :

  • Halogen Effects: Bromine in increases molecular weight and alters reactivity (e.g., faster nucleophilic substitution).
  • Substituent Positioning : The 4-fluoro substituent in creates a para-directing effect, whereas the 3-chloro-4-fluoro group in the target compound introduces ortho/para-directing mixed effects .

Physicochemical Properties

  • Solubility : The target compound’s higher halogen content (two Cl, two F) reduces solubility in polar solvents compared to and , which lack a second chlorine.
  • Stability : Thioethers are prone to oxidation, but electron-withdrawing Cl/F substituents in the target compound may slow oxidation to sulfones compared to , where difluoro groups provide less stabilization .

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